2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
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Overview
Description
2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[730This compound belongs to the class of boron-dipyrromethene (BODIPY) dyes, which are renowned for their high absorption coefficients and quantum yields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene typically involves the reaction of pyrrole derivatives with boron trifluoride etherate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include boron trifluoride etherate, sodium borohydride, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives and oxides, which can be further utilized in different applications .
Scientific Research Applications
2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its high quantum yield and stability.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other photonic devices.
Mechanism of Action
The mechanism of action of 2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to the efficient energy transfer between its molecular orbitals, leading to the emission of light upon excitation . This property is exploited in various imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene: Another BODIPY dye with similar photonic properties.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole: A compound with comparable fluorescence characteristics.
Uniqueness
2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene stands out due to its unique structural features, which confer enhanced stability and fluorescence efficiency. Its trifluoromethyl group further enhances its photonic properties, making it a valuable compound in various advanced applications .
Properties
Molecular Formula |
C30H24BF5N4 |
---|---|
Molecular Weight |
546.3 g/mol |
IUPAC Name |
2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C30H24BF5N4/c1-17-25(22-9-13-37-14-10-22)19(3)39-28(17)27(21-5-7-24(8-6-21)30(32,33)34)29-18(2)26(23-11-15-38-16-12-23)20(4)40(29)31(39,35)36/h5-16H,1-4H3 |
InChI Key |
KOTUJJOGZMAFDA-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C4=CC=NC=C4)C)C5=CC=C(C=C5)C(F)(F)F)C)C6=CC=NC=C6)C)(F)F |
Origin of Product |
United States |
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